5-(DIETHYLAMINO)-2-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENOL
Description
5-(DIETHYLAMINO)-2-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENOL is a complex organic compound with the molecular formula C17H19N3O. This compound is known for its unique structure, which includes a diethylamino group, a phenylpiperazine moiety, and a phenol group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Properties
IUPAC Name |
5-(diethylamino)-2-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-3-23(4-2)20-11-10-18(21(26)16-20)17-22-25-14-12-24(13-15-25)19-8-6-5-7-9-19/h5-11,16-17,26H,3-4,12-15H2,1-2H3/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDJQBRDKCTHMT-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(DIETHYLAMINO)-2-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENOL typically involves the reaction of 4-phenylpiperazine with 5-(diethylamino)-2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(DIETHYLAMINO)-2-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENOL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(DIETHYLAMINO)-2-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 5-(DIETHYLAMINO)-2-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENOL include:
4-(((4-PHENYL-1-PIPERAZINYL)IMINO)METHYL)PHENOL: This compound shares a similar structure but lacks the diethylamino group.
N,N-diethyl-4-[(Z)-[(4-phenylpiperazin-1-yl)imino]methyl]aniline: This compound has a similar imine linkage and phenylpiperazine moiety but differs in the substitution pattern on the aromatic ring
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
